molecular formula C29H31N3O4S2 B15087989 6-((5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid

6-((5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid

Cat. No.: B15087989
M. Wt: 549.7 g/mol
InChI Key: ZDSHGCLAPAPSHC-BWAHOGKJSA-N
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Description

6-((5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a thioamide with a haloketone.

    Coupling of the Rings: The pyrazole and thiazolidinone rings are then coupled through a condensation reaction with an appropriate aldehyde.

    Attachment of the Hexanoic Acid Chain:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the pyrazole ring or the thiazolidinone ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it may interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-((5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-((5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid apart is its combination of a pyrazole ring, a thiazolidinone ring, and a hexanoic acid chain. This unique structure provides it with a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H31N3O4S2

Molecular Weight

549.7 g/mol

IUPAC Name

6-[(5Z)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C29H31N3O4S2/c1-3-16-36-23-13-14-24(20(2)17-23)27-21(19-32(30-27)22-10-6-4-7-11-22)18-25-28(35)31(29(37)38-25)15-9-5-8-12-26(33)34/h4,6-7,10-11,13-14,17-19H,3,5,8-9,12,15-16H2,1-2H3,(H,33,34)/b25-18-

InChI Key

ZDSHGCLAPAPSHC-BWAHOGKJSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)C4=CC=CC=C4)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C4=CC=CC=C4)C

Origin of Product

United States

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